molecular formula C23H17BrN4O B5012929 N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

カタログ番号 B5012929
分子量: 445.3 g/mol
InChIキー: OPSMQISDDMMDHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. The synthesis of BQ-123 is a complex process that involves several steps and requires specific equipment.

作用機序

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide acts as a selective antagonist of the endothelin A (ETA) receptor, which is primarily responsible for mediating the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound prevents the activation of downstream signaling pathways that lead to smooth muscle contraction and vasoconstriction. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of ET-1-induced vasoconstriction, the reduction of cardiac hypertrophy and fibrosis, and the improvement of endothelial function. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in various tissues.

実験室実験の利点と制限

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the ETA receptor, its solubility in DMSO and ethanol, and its stability under physiological conditions. However, it also has some limitations, such as its relatively high cost, the need for specific equipment for its synthesis and analysis, and the potential for off-target effects.

将来の方向性

There are several future directions for the research on N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, including its potential use as a therapeutic agent for various diseases, the development of more potent and selective ETA receptor antagonists, and the investigation of its effects on other signaling pathways and cellular processes. Further studies are also needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidative effects and to explore its potential for combination therapy with other drugs.

合成法

The synthesis of N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide involves several steps, including the protection of the amine group, the coupling of the benzimidazole and quinazoline rings, and the deprotection of the amine group. The process requires specific equipment, such as a fume hood, a rotary evaporator, and a high-performance liquid chromatography (HPLC) system. The final product is a white powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

科学的研究の応用

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to block the vasoconstrictor effects of endothelin-1 (ET-1) on the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood pressure. This compound has also been investigated for its effects on the cardiovascular system, including its ability to reduce cardiac hypertrophy and fibrosis.

特性

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O/c1-15(29)27(20-12-6-3-9-17(20)24)14-22-25-18-10-4-2-8-16(18)23-26-19-11-5-7-13-21(19)28(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMQISDDMMDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。